molecular formula C21H25FN2O3S B7479973 N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide

N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide

Cat. No. B7479973
M. Wt: 404.5 g/mol
InChI Key: MSHOATZQMCNXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide, also known as FPS-ZM1, is a small molecule inhibitor that targets the calcium-permeable ion channel, transient receptor potential vanilloid 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH, and is involved in the perception of pain and inflammation. FPS-ZM1 has been extensively studied for its potential use in treating pain and inflammatory disorders.

Mechanism of Action

N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide acts as a non-competitive antagonist of TRPV1, binding to a site on the channel distinct from the capsaicin binding site. It blocks the influx of calcium ions through the channel, which is necessary for the activation of downstream signaling pathways involved in pain and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on TRPV1-mediated responses, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of the cytochrome P450 enzyme, CYP3A4, which is involved in the metabolism of many drugs. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide in lab experiments is its specificity for TRPV1, which allows for the selective inhibition of TRPV1-mediated responses without affecting other ion channels or receptors. However, one limitation is that this compound has a relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research involving N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective TRPV1 inhibitors. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as itch and thermoregulation. Additionally, this compound may have potential applications in the treatment of other disorders, such as epilepsy and anxiety.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide involves the condensation of 4-fluorobenzaldehyde and 4-isopropylbenzylamine to form the imine intermediate, which is then reduced with sodium borohydride to yield the amine. The amine is then reacted with piperidine-4-carboxylic acid and sulfonyl chloride to form the final product, this compound.

Scientific Research Applications

N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide has been used in scientific research to investigate the role of TRPV1 in pain and inflammation. It has been shown to effectively inhibit TRPV1-mediated responses in vitro and in vivo, including capsaicin-induced currents, thermal hyperalgesia, and inflammatory pain. This compound has also been used in studies to explore the potential therapeutic applications of TRPV1 inhibition, including the treatment of chronic pain, neuropathic pain, and inflammatory bowel disease.

properties

IUPAC Name

N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c1-15(2)16-3-9-20(10-4-16)28(26,27)24-13-11-17(12-14-24)21(25)23-19-7-5-18(22)6-8-19/h3-10,15,17H,11-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHOATZQMCNXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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